molecular formula C13H16N2O B1195410 2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone

2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone

Cat. No. B1195410
M. Wt: 216.28 g/mol
InChI Key: XADINUBCUPOOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone is a cyclic ketone.

Scientific Research Applications

Synthesis and Structure

  • The compound is used in the synthesis and study of stable arsonium ylide derivatives, which show significant stability and resist hydrolysis even under acidic conditions. These derivatives are useful in constructing a series of cyclohepta-annulated heterocycles (Mitsumoto & Nitta, 2002).

Catalytic Applications

  • In catalysis, cyclohepta-2,4,6-trienone derivatives are formed through iron-catalyzed cross-aldol reactions, demonstrating the compound's utility in synthetic organic chemistry (Li, Li, & Li, 2009).

Ligand Reactivity

  • The compound plays a role as a precursor in preparing various complexes, demonstrating its utility in coordination chemistry. For example, its reactivity with olefin in the presence of ruthenium results in the formation of [(olefin)Ru(CO)3] complexes (Domingos, Johnson, & Lewis, 1975).

Chemical Transformations

  • The compound's derivatives are involved in various chemical transformations, such as the electrochemical reduction and transformation of cyclohexadienone into cyclohepta-2,4,6-trien-1-one, which is significant in electrochemical studies (Moiseeva et al., 2014) and (Moiseeva et al., 2011).

Photochemistry

  • In photochemical studies, the compound's derivatives have been investigated for their behavior under ultraviolet irradiation, contributing to the understanding of photochemical reactions in organic chemistry (Kisilowski et al., 1996) and (Cookson & Rogers, 1974).

Novel Compound Synthesis

  • The compound has also been used in the synthesis of novel heterocyclic scaffolds, showcasing its versatility in medicinal chemistry and drug development (Tanaka et al., 1997).

properties

Product Name

2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(2-cyclohexylidenehydrazinyl)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H16N2O/c16-13-10-6-2-5-9-12(13)15-14-11-7-3-1-4-8-11/h2,5-6,9-10H,1,3-4,7-8H2,(H,15,16)

InChI Key

XADINUBCUPOOON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=CC=CC=CC2=O)CC1

solubility

14.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyclohexylidenehydrazinyl)-1-cyclohepta-2,4,6-trienone

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